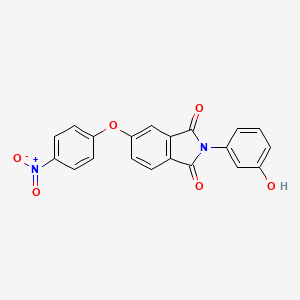

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both hydroxy and nitro functional groups attached to a phenyl ring, along with an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

Introduction of the Hydroxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a hydroxyphenyl group is introduced to the isoindole core.

Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of ethers or esters depending on the reagents used

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including cyclocondensation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the compound .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various human tumor cell lines, demonstrating a mean growth inhibition (GI50) value that suggests its potential as an antitumor agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that it exhibits efficacy against both Gram-positive and Gram-negative bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has been investigated, revealing its ability to scavenge free radicals effectively. This property is crucial for developing therapies aimed at oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a study conducted by Jabbour et al., derivatives of isoindole compounds were synthesized and evaluated for their anticancer activities. The results indicated that certain derivatives, including this compound, demonstrated potent antiproliferative effects against colorectal cancer cell lines (Caco-2 and HCT-116), with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of this compound against Leishmania tropica. The results showed that it was more effective than traditional treatments, highlighting its potential as a new therapeutic option for infectious diseases .

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

Uniqueness

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical properties and potential biological activities. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoindole core and the presence of hydroxyl and nitro groups, contribute to its biological activity. This article reviews the biological properties of this compound, summarizing recent research findings and potential applications.

Structural Characteristics

The molecular formula of this compound is C20H12N2O6, with a molecular weight of approximately 376.32 g/mol. The compound features a hydroxyl group at the 3-position of the phenyl ring and a nitrophenoxy moiety at the 5-position of the isoindole structure, which may enhance its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that derivatives of isoindole compounds possess anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cellular targets are crucial for understanding its potential as an anticancer agent .

2. Anti-inflammatory Effects

Isoindole derivatives are noted for their anti-inflammatory properties. The presence of hydroxyl groups can facilitate interactions with inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines . In vitro studies have shown that related compounds inhibit the production of cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells .

3. Cholinesterase Inhibition

Recent research has highlighted the potential of isoindole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that these compounds can effectively bind to active sites on these enzymes, showing promising IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Enzyme Interaction: The compound may interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.

- Signal Transduction Pathways: It may influence signal transduction pathways involved in inflammation and cell proliferation.

- Apoptotic Pathways: The compound could induce apoptosis in cancer cells by activating intrinsic pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar isoindole derivatives is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Nitroisophthalamide | Nitro group on isophthalamide framework | Known for anti-cancer activity |

| 4-Hydroxycoumarin | Hydroxy group on coumarin backbone | Exhibits anticoagulant properties |

| 2-Hydroxybenzophenone | Hydroxy group on benzophenone structure | Used as a UV filter in cosmetics |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these structurally similar compounds .

Case Studies

Recent case studies have provided insights into the efficacy of this compound:

- In Vitro Studies: A series of derivatives were synthesized and tested for their AChE inhibitory activity using Ellman's method. The most potent derivative exhibited an IC50 value of 1.12 μM against AChE .

- Cytotoxicity Testing: Various isoindole derivatives were evaluated for cytotoxicity against different cancer cell lines, showing varying degrees of potency and selectivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a phthalimide core (isoindole-1,3-dione) and introduce substituents via nucleophilic aromatic substitution (e.g., nitrophenoxy group at position 5) and hydroxylation at position 3.

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts like Pd/C or Raney Ni for nitro group reduction if needed) to improve yield .

- Step 3 : Monitor intermediate purity using TLC or HPLC to minimize side reactions (e.g., nitro group over-reduction or hydroxyl group oxidation) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify substituent positions (e.g., hydroxyl at 3-hydroxyphenyl and nitrophenoxy at position 5) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to distinguish from isoindole-dione analogs .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Hazard Assessment : Refer to GHS classifications for acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Mitigation : Use fume hoods for powder handling, wear nitrile gloves, and maintain spill kits with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodology :

- Kinase Inhibition : Perform ATP-competitive binding assays (e.g., fluorescence polarization) using recombinant kinases (e.g., EGFR or MAPK) and compare IC50 values with known inhibitors .

- Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative bacteria, noting discrepancies in activity due to nitro group redox sensitivity .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodology :

- Variable Control : Standardize assay conditions (e.g., pH, serum concentration in cell-based assays) to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., reduced nitro groups forming amines) that may alter activity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use QSAR models to predict logP (lipophilicity) and solubility, targeting modifications (e.g., replacing nitrophenoxy with sulfonamide) to improve bioavailability .

- Docking Studies : Simulate binding to target proteins (e.g., SARS-CoV-2 Mpro) to prioritize substituents enhancing affinity .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodology :

Properties

Molecular Formula |

C20H12N2O6 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C20H12N2O6/c23-14-3-1-2-13(10-14)21-19(24)17-9-8-16(11-18(17)20(21)25)28-15-6-4-12(5-7-15)22(26)27/h1-11,23H |

InChI Key |

IEQTVPGYCXHJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.